molecular formula C19H28N2O2 B1669540 N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 945128-26-7

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No. B1669540
M. Wt: 316.4 g/mol
InChI Key: NDKGACIWVAOUQH-UHFFFAOYSA-N
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Description

“N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide” is a chemical compound with the molecular formula C19H28N2O2 . It has a molecular weight of 316.4 g/mol . The IUPAC name for this compound is N, N -dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide .


Molecular Structure Analysis

The molecular structure of “N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide” includes two cyclohexyl groups attached to a nitrogen atom, a cyclopropyl group attached to the 5-position of an oxazole ring, and a carboxamide group attached to the 3-position of the oxazole ring . The InChI string representation of the molecule is InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2 .


Physical And Chemical Properties Analysis

“N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide” has a molecular weight of 316.4 g/mol . It has a computed XLogP3-AA value of 4.4, suggesting it has moderate lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 46.3 Ų . The compound has a rotatable bond count of 4 .

Scientific Research Applications

  • Scientific Field: Biochemistry
    • Application Summary : “N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide” is also known as CYM-5541 . It is a potent and selective allosteric agonist of the sphingosine-1-phosphate receptor . This receptor plays a crucial role in the immune system, including the regulation of immune cell trafficking, and is a target for drugs in multiple sclerosis and other autoimmune diseases.
    • Methods of Application : CYM-5541 is soluble in DMSO (up to at least 25 mg/mL) or in Ethanol (up to 15 mg/mL) . It is typically used in in vitro experiments involving cell cultures .
    • Results or Outcomes : CYM-5541 shows great selectivity and stability with an EC50 of between 72 and 132 nM compared to other S1P receptor subtypes .
  • Scientific Field: Drug Discovery

    • Application Summary : CYM-5541 is used in drug discovery due to its role as a potent and selective allosteric agonist of the sphingosine-1-phosphate receptor . This receptor plays a crucial role in the immune system, making it a potential target for drugs in multiple sclerosis and other autoimmune diseases .
    • Methods of Application : In drug discovery, CYM-5541 can be used in in vitro experiments involving cell cultures . It is soluble in DMSO (up to at least 25 mg/mL) or in Ethanol (up to 15 mg/mL) .
    • Results or Outcomes : The use of CYM-5541 in drug discovery has shown promising results due to its selectivity and stability .
  • Scientific Field: Protein Biochemistry

    • Application Summary : CYM-5541 is used in protein biochemistry . It is a potent and selective allosteric agonist of the sphingosine-1-phosphate receptor , which plays a crucial role in the immune system .
    • Methods of Application : In protein biochemistry, CYM-5541 can be used in in vitro experiments involving cell cultures . It is soluble in DMSO (up to at least 25 mg/mL) or in Ethanol (up to 15 mg/mL) .
    • Results or Outcomes : The use of CYM-5541 in protein biochemistry has shown promising results due to its selectivity and stability .

properties

IUPAC Name

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKGACIWVAOUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide

CAS RN

945128-26-7
Record name 945128-26-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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